molecular formula C9H8BrNO2S B8564646 4-(2-Bromoethylsulfonyl)benzonitrile

4-(2-Bromoethylsulfonyl)benzonitrile

Cat. No.: B8564646
M. Wt: 274.14 g/mol
InChI Key: PFOWLMDGVSPMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethylsulfonyl)benzonitrile is a benzonitrile derivative featuring a bromoethylsulfonyl (-SO₂-CH₂-CH₂-Br) substituent at the para position of the aromatic ring. This compound combines the electron-withdrawing cyano (-CN) and sulfonyl (-SO₂-) groups, which enhance its reactivity in substitution and coupling reactions.

Properties

Molecular Formula

C9H8BrNO2S

Molecular Weight

274.14 g/mol

IUPAC Name

4-(2-bromoethylsulfonyl)benzonitrile

InChI

InChI=1S/C9H8BrNO2S/c10-5-6-14(12,13)9-3-1-8(7-11)2-4-9/h1-4H,5-6H2

InChI Key

PFOWLMDGVSPMDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2-Bromoethylsulfonyl)benzonitrile with structurally or functionally related benzonitrile derivatives, focusing on synthesis, electronic properties, and applications.

Substituent Effects on Reactivity and Electronic Properties

  • 4-(Methylsulfonyl)benzonitrile () :
    This analog lacks the bromoethyl chain but retains the sulfonyl group. The methylsulfonyl substituent strongly withdraws electrons, stabilizing negative charges and enhancing electrophilic aromatic substitution reactivity. The absence of bromine limits its utility in nucleophilic substitution reactions compared to this compound .

  • 4-Bromo-2-(methylsulfonyl)benzonitrile () :
    Features both bromine and methylsulfonyl groups but at different positions (ortho vs. para). The bromine at the ortho position may sterically hinder reactions, whereas the para-substituted bromoethylsulfonyl group in the target compound offers greater flexibility for functionalization .

  • 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile (): Contains an extended π-conjugated ethynyl-oxazole substituent, which enhances nonlinear optical (NLO) properties (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹). In contrast, the bromoethylsulfonyl group in this compound likely reduces conjugation, prioritizing chemical reactivity over NLO performance .

Data Table: Key Comparisons

Compound Name Substituent Molecular Weight Key Properties/Applications Reference
This compound -SO₂-CH₂-CH₂-Br (para) Not reported Electrophilic substitution precursor
4-(Methylsulfonyl)benzonitrile -SO₂-CH₃ (para) 181.2 g/mol Electron-withdrawing scaffold
4-Bromo-2-(methylsulfonyl)benzonitrile -Br (ortho), -SO₂-CH₃ (para) 260.11 g/mol Sterically hindered reactivity
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile -CH=CH-C₆H₄-Cl (para) 264.7 g/mol Cytotoxic agent (IC₅₀ = 1.2 µM)
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile -C≡C-Oxazole (para) 296.3 g/mol Nonlinear optical material

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.